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Introduction

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as
versatile building blocks in organic synthesis and are key structural motifs in many biologically
active compounds. The Corey-Chaykovsky reaction, utilizing sulfur ylides generated from
trimethylsulfoxonium salts, provides a powerful and often highly diastereoselective method
for the synthesis of aziridines from imines. This document offers detailed application notes and
experimental protocols for this transformation, with a particular focus on the use of chiral N-tert-
butanesulfinyl imines for asymmetric synthesis, a critical aspect in drug development.

Reaction Principle and Mechanism

The synthesis of aziridines using trimethylsulfoxonium iodide proceeds via a two-step
sequence:

« In-situ Generation of Dimethylsulfoxonium Methylide: Trimethylsulfoxonium iodide is
deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-
BuOK), in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to form
the reactive sulfur ylide, dimethylsulfoxonium methylide.[1]

« Aziridination of Imines: The generated ylide acts as a nucleophile and attacks the
electrophilic carbon of the imine. This is followed by an intramolecular nucleophilic
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substitution, where the nitrogen anion displaces the excellent leaving group, dimethyl
sulfoxide (DMSOQ), to form the three-membered aziridine ring.[2] When using chiral N-tert-
butanesulfinyl imines, the stereochemistry of the final aziridine is directed by the chiral
auxiliary, leading to high diastereoselectivity.[3]

Data Presentation

The following tables summarize the quantitative data for the aziridination of various imines
using dimethylsulfoxonium methylide generated from trimethylsulfoxonium iodide.

Table 1: Diastereoselective Aziridination of N-tert-Butanesulfinyl Ketimino Esters[4]

Diastereomeri

Entry R* R? Yield (%) .
c Ratio (dr)
1 Ph Me 85 >97:3
2 4-F-Ph Me 82 >97:3
3 2-thienyl Me 78 >97:3
4 Cyclopropyl Me 75 >97:3
5 n-Bu Me 65 >97:3

Table 2: Aziridination of various N-tert-Butylsulfinyl Imines[5]
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Diastereomeric

Entry Imine Substrate Yield (%)
Excess (de %)
N-tert-
1 butylsulfinylbenzaldimi 84 92
ne

N-tert-butylsulfinyl-(2-

naphthyl)methanimine

N-tert-butylsulfinyl-(2-

furyl)methanimine

N-tert-
4 butylsulfinylcinnamaldi 78 95

mine

N-tert-butylsulfinyl-
5 (cyclohexyl)methanimi 63 77

ne

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective
Aziridination of N-tert-Butanesulfinyl Ketimino Esters[4]

Materials:

Trimethylsulfoxonium iodide

Sodium hydride (60% dispersion in mineral oil)

Anhydrous Dimethyl Sulfoxide (DMSO)

N-tert-butanesulfinyl ketimino ester

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl)
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Ethyl acetate
Brine
Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add
trimethylsulfoxonium iodide (2.0 equivalents).

Add anhydrous DMSO (to a concentration of ~0.5 M).

Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) portion-wise at
room temperature.

Stir the resulting suspension at room temperature for 30-60 minutes, or until the evolution of
hydrogen gas ceases and the solution becomes clear. This indicates the formation of
dimethylsulfoxonium methylide.

In a separate flask, dissolve the N-tert-butanesulfinyl ketimino ester (1.0 equivalent) in
anhydrous THF (to a concentration of ~1.0 M).

Add the solution of the ketimino ester dropwise to the freshly prepared ylide solution at room
temperature.

Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous
NHa4Cl solution.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous NazSOa, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford the desired
aziridine.

Protocol 2: Synthesis of Chiral Aziridines from
Aldehyde-Derived N-tert-Butylsulfinyl Imines[5]

Materials:

e Trimethylsulfonium iodide

e Sodium hydride (60% dispersion in mineral oil)
e Anhydrous Dimethyl Sulfoxide (DMSO)

¢ N-tert-butylsulfinyl imine

o Water

 Diethyl ether

e Anhydrous magnesium sulfate (MgSQa)

Silica gel for column chromatography

Procedure:

e To a suspension of sodium hydride (3.0 equivalents, pre-washed with pentane to remove
mineral oil) in anhydrous DMSO, add trimethylsulfonium iodide (3.0 equivalents) under an
argon atmosphere.

 Stir the mixture at room temperature for 10-15 minutes, during which the cloudy mixture
should become a clear solution.

e Add a solution of the N-tert-butylsulfinyl imine (1.0 equivalent) in anhydrous DMSO dropwise
to the ylide solution.
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« Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
» After completion, quench the reaction by adding water.
o Extract the mixture with diethyl ether (3 x 50 mL).

o Wash the combined organic extracts with water, dry over anhydrous MgSOa, filter, and
concentrate in vacuo.

o Purify the residue by flash chromatography on silica gel to yield the pure aziridine.
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Caption: Reaction pathway for aziridine synthesis.
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Prepare Ylide Solution:
- Add Trimethylsulfoxonium lodide to dry flask.
- Add anhydrous DMSO.
- Add strong base (e.g., NaH).

- Stir until clear.
Reaction:

- Add imine solution to ylide solution.
- Stir at room temperature.

'

Work-up:
- Quench with aqueous solution.
- Extract with organic solvent.

'

Purification:
- Dry and concentrate organic phase.
- Purify by column chromatography.

Prepare Imine Solution:
- Dissolve Imine in anhydrous THF.

Click to download full resolution via product page

Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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